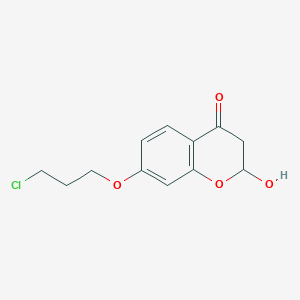

7-(3-Chloropropoxy)-2-hydroxychroman-4-one

Description

7-(3-Chloropropoxy)-2-hydroxychroman-4-one is a chromanone derivative characterized by a 3-chloropropoxy substituent at position 7 and a hydroxyl group at position 2 of the chroman-4-one core. Chromanones are oxygen-containing heterocycles with demonstrated biological relevance, including antioxidant, anti-inflammatory, and antiproliferative activities .

Properties

IUPAC Name |

7-(3-chloropropoxy)-2-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c13-4-1-5-16-8-2-3-9-10(14)7-12(15)17-11(9)6-8/h2-3,6,12,15H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCNABFQXYBSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OCCCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Chloropropoxy)-2-hydroxychroman-4-one typically involves the following steps:

Starting Material: The synthesis begins with a chroman derivative, such as 2-hydroxychroman-4-one.

O-Alkylation: The hydroxyl group at the 7-position is alkylated using 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:

Optimization of Reaction Conditions: Adjusting the temperature, solvent, and reaction time to maximize the yield.

Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

Purification Techniques: Utilizing large-scale purification methods such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-Chloropropoxy)-2-hydroxychroman-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of 7-(3-chloropropoxy)-2-oxo-chroman-4-one.

Reduction: Formation of 7-(3-chloropropoxy)-2-hydroxy-3,4-dihydrochroman-4-one.

Substitution: Formation of 7-(3-aminopropoxy)-2-hydroxychroman-4-one or 7-(3-thiopropoxy)-2-hydroxychroman-4-one.

Scientific Research Applications

7-(3-Chloropropoxy)-2-hydroxychroman-4-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-Chloropropoxy)-2-hydroxychroman-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

7-Hydroxy-4-chromanone (3)

- Structure : Lacks the 3-chloropropoxy group at position 7 and the hydroxyl at position 2.

- Synthesis: Derived from resorcinol and 3-chloropropionic acid via cyclization with NaOH .

- Activity : Serves as a precursor for cytotoxic (E)-3-benzylidene derivatives, indicating the importance of substituents for bioactivity .

5,7-Dihydroxy-2-phenyl-4H-chromen-4-one

- Structure : Phenyl group at position 2 instead of hydroxyl; dihydroxy groups at positions 5 and 6.

7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one

- Structure : Substituted phenyl group at position 2 with methoxy and hydroxyl groups.

- Applications: Research tool for studying flavonoid-protein interactions, highlighting the role of aromatic substituents in target binding .

Table 1: Structural and Functional Comparison of Chromanone Derivatives

Benzotriazine Derivatives with 3-Chloropropoxy Substituents

7-(3-Chloropropoxy)-6-methoxy-1,2,3-benzotriazines (e.g., 8i, 8m)

- Structure: 3-Chloropropoxy at C7, methoxy at C6, and substituted anilino groups at C4.

- Activity : Exhibit potent antiproliferative effects in MVECs (e.g., 8m: GI50 = 7.98 μM), outperforming PTK787 .

- SAR Insights: C7 3-Chloropropoxy + C6 Methoxy: Critical for enhanced activity compared to ethoxy or pentyloxy groups . C4 Anilino Substituents: Electron-withdrawing groups (e.g., -CF3, -Cl) improve potency, with di-substituted derivatives (e.g., 8i, 8m) showing superior efficacy .

Table 2: Antiproliferative Activity of Select Benzotriazines

| Compound | C4 Substituent | GI50 (μM) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 8i | 3,4-Dichlorophenyl | 9.2 | 120–122 | |

| 8m | 3-CF3,4-Cl | 7.98 | 150 | |

| 8n | 3-Trifluoromethoxyanilino | 12.4 | 154–155 |

Physicochemical Properties

- Melting Points: Benzotriazines with 3-chloropropoxy groups exhibit higher melting points (120–181°C) compared to chromanones, likely due to stronger intermolecular interactions .

- Solubility : The hydroxyl group in this compound may improve aqueous solubility relative to fully substituted benzotriazines.

Biological Activity

7-(3-Chloropropoxy)-2-hydroxychroman-4-one, a compound belonging to the chroman family, has attracted attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H13ClO3

- Molecular Weight : 242.68 g/mol

The compound features a chroman backbone with a hydroxyl group at position 2 and a chloropropoxy side chain at position 7. This structural configuration is crucial for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 15.2 | |

| Trolox (standard) | 10.5 | |

| Quercetin | 20.0 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, which play a key role in chronic inflammation.

Case Study: Inhibition of Cytokine Production

A study conducted on macrophage cell lines showed that treatment with this compound reduced the levels of TNF-α and IL-6 by approximately 40% compared to untreated controls (p < 0.05) .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis | |

| A549 (Lung) | 10.0 | Cell cycle arrest | |

| HeLa (Cervical) | 15.0 | Inhibition of proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Pathway : It modulates signaling pathways such as NF-kB, leading to decreased expression of inflammatory mediators.

- Apoptotic Induction : The compound activates caspases and alters Bcl-2 family protein expression, promoting apoptosis in cancer cells.

Research Findings and Implications

The diverse biological activities of this compound suggest potential therapeutic applications in treating oxidative stress-related diseases and cancers. However, further studies are required to elucidate its pharmacokinetics, optimal dosing regimens, and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.